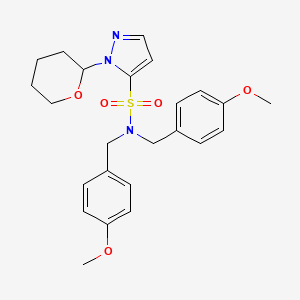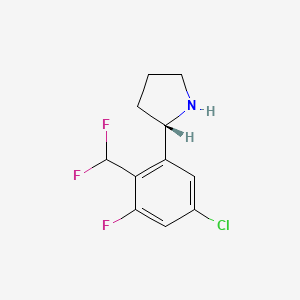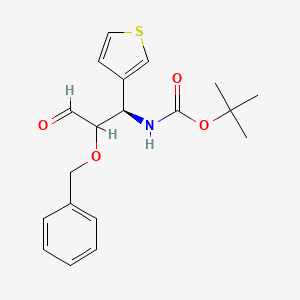
2-(2-Fluorophenyl)cyclopropanecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenyl)cyclopropanecarbaldehyde is an organic compound with the molecular formula C10H9FO. It is a fluorinated cyclopropane derivative, which is often used as a building block in organic synthesis. The presence of the fluorine atom in the phenyl ring imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)cyclopropanecarbaldehyde typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-fluorobenzyl chloride with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting cyclopropane derivative is then oxidized to the corresponding aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using safer and more efficient reagents. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound while minimizing the risk associated with handling hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluorophenyl)cyclopropanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 2-(2-Fluorophenyl)cyclopropanecarboxylic acid
Reduction: 2-(2-Fluorophenyl)cyclopropanemethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-(2-Fluorophenyl)cyclopropanecarbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(2-Fluorophenyl)cyclopropanecarbaldehyde depends on its specific application. In chemical reactions, the fluorine atom and the cyclopropane ring can influence the reactivity and selectivity of the compound. The aldehyde group can undergo nucleophilic addition reactions, while the fluorine atom can participate in hydrogen bonding and other interactions that affect the overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Fluorophenyl)cyclopropanecarbaldehyde
- 2-(3-Fluorophenyl)cyclopropanecarbaldehyde
- 2-(2-Chlorophenyl)cyclopropanecarbaldehyde
Uniqueness
2-(2-Fluorophenyl)cyclopropanecarbaldehyde is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical properties and reactivity. The ortho-fluorine substitution can lead to different steric and electronic effects compared to meta- or para-fluorine substitutions, making it a valuable compound for specific synthetic applications.
Propriétés
Formule moléculaire |
C10H9FO |
|---|---|
Poids moléculaire |
164.18 g/mol |
Nom IUPAC |
2-(2-fluorophenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H9FO/c11-10-4-2-1-3-8(10)9-5-7(9)6-12/h1-4,6-7,9H,5H2 |
Clé InChI |
VPDGYSQVSNKRQF-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1C2=CC=CC=C2F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12993232.png)
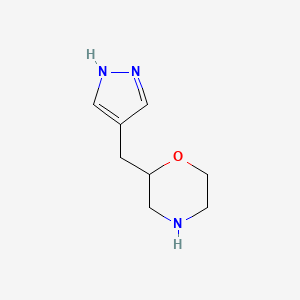
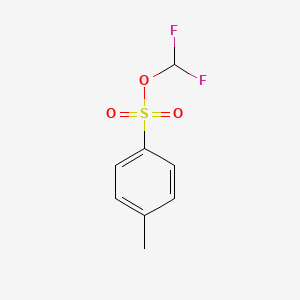

![4-bromo-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B12993278.png)
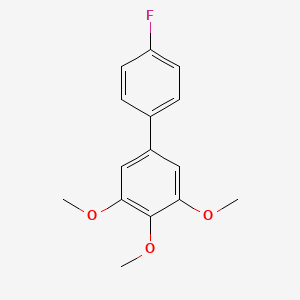
![[(2-Cyclohexylamino-acetyl)-(3-nitro-phenyl)-amino]-acetic acid ethyl ester](/img/structure/B12993282.png)
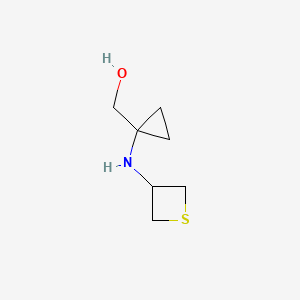
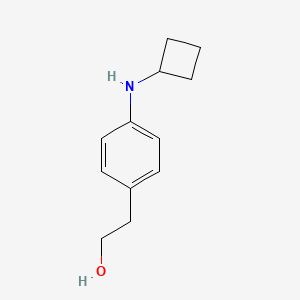

![(S)-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12993305.png)
